![molecular formula C7H4N2O3S B1582735 5-Nitrobenzo[d]thiazol-2(3H)-one CAS No. 62386-22-5](/img/structure/B1582735.png)

5-Nitrobenzo[d]thiazol-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRHCXKQSXFQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342157 | |

| Record name | 5-Nitrobenzo[d]thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62386-22-5 | |

| Record name | 5-Nitrobenzo[d]thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydro-1,3-benzothiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitrobenzo[d]thiazol-2(3H)-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Nitrobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and potential applications in drug discovery, offering field-proven insights for researchers in the field.

Core Compound Identification

A foundational aspect of any chemical research is the precise identification of the molecule of interest. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 62386-22-5 |

| Molecular Formula | C₇H₄N₂O₃S |

| Molecular Weight | 196.19 g/mol |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be approached through a two-step process, beginning with the synthesis of the precursor 2-amino-5-nitrobenzothiazole, followed by its hydrolysis.

Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole

The preparation of 2-amino-5-nitrobenzothiazole can be achieved through the reaction of 2,4-dinitrochlorobenzene with thiourea in a suitable solvent. This reaction is a well-established method for the formation of the 2-aminobenzothiazole scaffold.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature with continuous stirring for 3 hours.

-

After the reflux period, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then poured into 500 ml of water with thorough stirring.

-

The resulting precipitate is collected by suction filtration.

-

The solid is washed with water and dried to yield 2-amino-5-nitrobenzothiazole.

Causality Behind Experimental Choices:

-

Solvent: Pyridine serves as a suitable high-boiling solvent that also acts as a base to facilitate the reaction.

-

Reactants: 2,4-Dinitrochlorobenzene provides the benzene ring with the nitro group at the desired position, and thiourea serves as the source of the thiazole ring.

-

Work-up: Precipitation in water allows for the separation of the product from the solvent and any water-soluble impurities.

Step 2: Hydrolysis of 2-Amino-5-nitrobenzothiazole to this compound

Experimental Protocol (Adapted):

-

A mixture of the synthesized 2-amino-5-nitrobenzothiazole, a suitable high-boiling solvent (e.g., ethylene glycol), and a strong base (e.g., sodium hydroxide) is prepared in a round-bottom flask.

-

The mixture is heated to a temperature sufficient to effect hydrolysis, typically in the range of 130-160°C, and stirred for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and then poured into ice water.

-

The solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The solid this compound is collected by filtration, washed with water, and dried.

Self-Validating System:

The identity and purity of the synthesized compound should be confirmed through analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Visualizing the Synthesis

The two-step synthesis of this compound can be visualized through the following workflow diagram.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the benzothiazole ring system and the strongly electron-withdrawing nitro group.

-

The Benzothiazole Core: The heterocyclic ring is a versatile scaffold for further chemical modifications. The nitrogen and sulfur atoms can participate in various reactions, and the benzene ring can undergo electrophilic substitution, although the nitro group will deactivate the ring towards such reactions.

-

The Nitro Group: The nitro group is a key functional group that can be reduced to an amino group, providing a handle for further derivatization. This transformation opens up possibilities for creating a library of compounds with diverse functionalities.

-

The 2-Oxo Group: The lactam functionality can undergo N-alkylation or N-acylation, allowing for the introduction of various substituents at the 3-position.

Applications in Drug Development

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the presence of a nitro group often imparts significant biological activity. Derivatives of nitro-benzothiazoles have shown promise in several therapeutic areas.

Kinase Inhibition

Many benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The structural features of this compound make it an attractive starting point for the design of novel kinase inhibitors.[2]

Antimicrobial Activity

The nitrothiazole moiety is a well-known pharmacophore in antimicrobial agents. For instance, the drug Nitazoxanide, which contains a nitrothiazole ring, is used to treat various parasitic and bacterial infections.[3] The presence of the nitro group in this compound suggests its potential as a lead compound for the development of new antimicrobial drugs.

The following diagram illustrates a potential mechanism of action for a benzothiazole derivative as a kinase inhibitor.

Caption: Inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The inherent reactivity of its functional groups provides ample opportunities for the creation of diverse chemical libraries for biological screening. The established importance of the nitro-benzothiazole scaffold in medicinal chemistry underscores the value of further investigation into the therapeutic applications of this compound and its derivatives.

References

- Process for the preparation of benzothiazoles.

-

Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Nitrobenzo[d]thiazol-2(3H)-one from 2-amino-5-nitrobenzothiazole

This guide provides a comprehensive technical overview for the synthesis of 5-Nitrobenzo[d]thiazol-2(3H)-one, a key intermediate in medicinal chemistry and drug development, from 2-amino-5-nitrobenzothiazole. The procedure detailed herein is grounded in the fundamental principles of diazo chemistry and is designed for researchers, scientists, and professionals in the field of drug development. This document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis.

Introduction and Significance

This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with demonstrated therapeutic potential. The conversion of the readily available 2-amino-5-nitrobenzothiazole to the corresponding 2-oxo derivative is a critical transformation for the further elaboration of this molecular framework. This synthesis proceeds via a two-step, one-pot reaction involving the diazotization of the primary aromatic amine followed by in-situ hydrolysis of the resulting diazonium salt.

Chemical Transformation: A Mechanistic Overview

The overall transformation is a substitution reaction at the 2-position of the benzothiazole ring, converting an amino group to a hydroxyl group, which exists in its tautomeric keto form as the more stable 2(3H)-one.

Step 1: Diazotization

The initial and critical step is the diazotization of the primary aromatic amine, 2-amino-5-nitrobenzothiazole. This reaction is typically carried out in a strong acidic medium with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a mineral acid, such as sulfuric acid or hydrochloric acid.[1][2] The presence of the electron-withdrawing nitro group on the benzothiazole ring decreases the basicity of the amino group, necessitating carefully controlled reaction conditions for efficient diazotization.[3]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.[2] The amino group of 2-amino-5-nitrobenzothiazole then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 5-nitrobenzo[d]thiazol-2-diazonium salt.

Step 2: Hydrolysis

The resulting diazonium salt is highly reactive and is typically not isolated. Instead, it is subjected to in-situ hydrolysis. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), and upon gentle heating in the aqueous acidic medium, it is displaced by a water molecule. Subsequent deprotonation of the resulting oxonium ion yields the 2-hydroxy-5-nitrobenzothiazole, which rapidly tautomerizes to the more stable amide form, this compound.

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the starting material and the final product is essential for successful synthesis and purification.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| 2-amino-5-nitrobenzothiazole |  | C₇H₅N₃O₂S | 195.20 | Yellow to orange powder or crystals | 248-252 (decomposes) | Sparingly soluble in water, soluble in dilute mineral acids. |

| This compound |  | C₇H₄N₂O₃S | 212.19 | Not readily available | Not readily available | Expected to be sparingly soluble in water, soluble in organic solvents like DMF and DMSO. |

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Equipment

-

2-amino-5-nitrobenzothiazole

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

-

Ice-salt bath

-

Heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure

Step 1: Preparation of the Amine Suspension

-

To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-nitrobenzothiazole (1.0 equivalent).

-

Carefully and slowly add concentrated sulfuric acid (approximately 5-10 equivalents) to the flask while stirring. The addition is exothermic and should be done in an ice bath to maintain a low temperature.

-

Continue stirring until the 2-amino-5-nitrobenzothiazole is completely dissolved or a fine suspension is formed.

-

Cool the mixture to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range during the subsequent addition of sodium nitrite.[3]

Step 2: Diazotization

-

In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.

-

Transfer the sodium nitrite solution to a dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred amine-sulfuric acid mixture over a period of 30-45 minutes. The temperature of the reaction mixture must be strictly maintained between 0-5 °C.[3]

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.

Step 3: In-situ Hydrolysis

-

Slowly and carefully heat the reaction mixture to 50-60 °C using a heating mantle. Vigorous evolution of nitrogen gas will be observed.

-

Maintain the temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

Step 4: Isolation and Purification of the Product

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

A precipitate of this compound should form.

-

Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with copious amounts of cold distilled water until the washings are neutral to pH paper.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Safety Considerations and Side Reactions

5.1 Safety Precautions

-

Explosion Hazard: Diazonium salts, particularly when dry, are notoriously unstable and can be explosive.[3] The diazonium salt generated in this procedure should never be isolated in its solid form. The reaction should always be carried out in solution, and the temperature should be strictly controlled.

-

Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Toxic Gases: The reaction evolves nitrogen oxides (NOx), which are toxic. The entire procedure must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment: Safety goggles, a lab coat, and acid-resistant gloves are mandatory.

5.2 Potential Side Reactions

-

Azo Coupling: If the temperature during diazotization is not kept sufficiently low, or if there is an excess of unreacted 2-amino-5-nitrobenzothiazole, the diazonium salt can undergo a coupling reaction with the starting material to form an azo dye as a colored impurity.

-

Decomposition: At higher temperatures, the diazonium salt can decompose to form other byproducts besides the desired product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis of this compound.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Nitrobenzo[d]thiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Nitrobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document synthesizes information from analogous structures and foundational spectroscopic principles to offer a predictive but robust characterization. This guide details the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, complete with detailed justifications and standardized experimental protocols for data acquisition. The aim is to equip researchers with a reliable framework for the identification and structural elucidation of this compound and its derivatives.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of pharmacologically active agents. The incorporation of a nitro group onto the benzothiazole scaffold can significantly modulate the molecule's electronic properties and biological activity, making it a target of interest for drug discovery and development. Accurate structural confirmation is the bedrock of any chemical research, and a thorough understanding of a molecule's spectroscopic signature is paramount. This guide serves as a senior application scientist's perspective on the structural elucidation of this compound, providing a predictive yet scientifically grounded spectroscopic analysis.

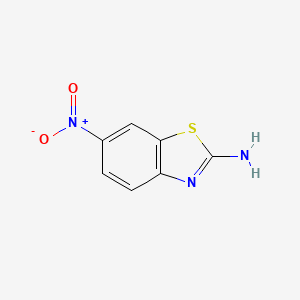

Molecular Structure and Spectroscopic Implications

The structure of this compound, presented below, contains several key features that will dictate its spectroscopic behavior: a benzothiazole core, a lactam (cyclic amide) functionality, and a nitro group. The strong electron-withdrawing nature of the nitro group at the 5-position will significantly influence the chemical shifts of the aromatic protons and carbons in the NMR spectra. The lactam C=O and N-H groups, along with the nitro group, will give rise to characteristic absorption bands in the IR spectrum. The overall structure will also lead to a predictable fragmentation pattern in the mass spectrum.

Caption: Predicted fragmentation pathway for this compound.

Justification of Fragmentation:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), leading to a fragment at m/z = 150 .

-

Loss of CO: The lactam ring can undergo fragmentation with the loss of carbon monoxide (CO), resulting in a fragment at m/z = 168 .

-

Sequential Loss: A subsequent loss of CO from the [M-NO₂]⁺ fragment would lead to a peak at m/z = 122 .

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic mass spectrum.

-

-

Data Acquisition:

-

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

-

Conclusion

The structural elucidation of novel or sparsely documented compounds like this compound is a critical step in chemical and pharmaceutical research. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on established spectroscopic principles and data from analogous compounds. The presented data, justifications, and experimental protocols offer a robust framework for researchers to confidently identify and characterize this molecule, thereby facilitating its further investigation and potential application in drug development and materials science.

References

-

PubChem. Benzothiazolone. National Center for Biotechnology Information. [Link]

-

Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Royal Society of Chemistry. [Link]

-

SpectraBase. 6-nitro-3H-1,3-benzothiazol-2-one. [Link]

-

NIST. 2(3H)-Benzothiazolone. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

Unlocking the Therapeutic Promise of Nitrobenzothiazoles: A Survey of Their Biological Activities and Mechanisms

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The introduction of a nitro group (-NO2) to this scaffold profoundly modulates its electronic properties and biological functions, giving rise to a class of compounds—nitrobenzothiazoles—with significant potential in oncology, infectious diseases, and beyond. This guide provides a comprehensive technical overview of the biological activities of nitrobenzothiazole derivatives, focusing on their anticancer, antimicrobial, and antiparasitic properties. We will delve into the molecular mechanisms underpinning these activities, explore critical structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the nitrobenzothiazole framework.

The Benzothiazole Core and the Influence of Nitro-functionalization

The benzothiazole ring system, an aromatic bicyclic structure containing fused benzene and thiazole rings, is a cornerstone of many FDA-approved drugs, including the kinase inhibitor Pramipexole and the non-steroidal anti-inflammatory drug Zopolrestat. Its planarity and ability to act as a hydrogen bond acceptor make it an effective pharmacophore for interacting with various biological targets.

The addition of a nitro group, a potent electron-withdrawing group, dramatically alters the molecule's physicochemical properties. This functionalization can:

-

Enhance Receptor Binding: The nitro group can form strong hydrogen bonds and dipole-dipole interactions with amino acid residues in target proteins.

-

Modulate Drug Metabolism: It can serve as a substrate for nitroreductase enzymes, particularly in hypoxic environments like solid tumors or within certain microorganisms, leading to bioreductive activation and the generation of cytotoxic species.

-

Increase Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), a key mechanism in its antimicrobial and anticancer effects.

Anticancer Activities of Nitrobenzothiazoles

A significant body of research highlights the potential of nitrobenzothiazole derivatives as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.

Primary Mechanisms of Antitumor Action

-

Kinase Inhibition: Many nitrobenzothiazole compounds function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. For instance, derivatives have been shown to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases such as PI3K and Akt, thereby disrupting proliferation, survival, and angiogenesis pathways.

-

Induction of Apoptosis via Oxidative Stress: The nitroaromatic structure is adept at inducing cellular oxidative stress. The reduction of the nitro group can generate superoxide radicals and other ROS. This surge in intracellular ROS can damage DNA, lipids, and proteins, ultimately triggering the intrinsic apoptotic cascade through the mitochondria.

-

Bioreductive Activation in Hypoxic Tumors: Solid tumors often contain regions of low oxygen (hypoxia). Hypoxic cells can overexpress nitroreductase enzymes, which selectively reduce the nitro group of a prodrug to a highly cytotoxic amine or hydroxylamine derivative. This targeted activation makes nitrobenzothiazoles promising candidates for hypoxia-activated cancer therapy.

Structure-Activity Relationship (SAR) Insights

SAR studies have been pivotal in optimizing the anticancer potency of this class. Key findings include:

-

Position of the Nitro Group: The position of the -NO2 group on the benzothiazole ring is critical. Substitution at the 6-position (e.g., 2-amino-6-nitrobenzothiazole) is frequently associated with potent biological activity.

-

Substituents at the 2-position: The nature of the substituent at the C2 position of the thiazole ring significantly influences activity. Small, electron-donating groups like amino (-NH2) or hydrazinyl groups can enhance potency, while bulky substituents may reduce it.

The logical workflow for a typical screening and SAR study is depicted below.

Caption: A generalized workflow for the discovery and optimization of nitrobenzothiazole-based drug candidates.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative nitrobenzothiazole compounds against various human cancer cell lines.

| Compound ID | Structure (Key Features) | Cancer Cell Line | IC50 (µM) | Reference |

| NBT-1 | 2-Amino-6-nitrobenzothiazole | MCF-7 (Breast) | 8.5 | |

| NBT-2 | 2-Hydrazinyl-6-nitrobenzothiazole | A549 (Lung) | 5.2 | |

| NBT-3 | 2-Anilino-6-nitrobenzothiazole | HeLa (Cervical) | 11.3 | |

| NBT-4 | 2-Chloro-5-nitrobenzothiazole | HepG2 (Liver) | 15.8 |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effect of a nitrobenzothiazole compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7) to ~80% confluency in a T-75 flask using appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize, count, and resuspend cells to a density of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the test nitrobenzothiazole compound in DMSO.

-

Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.5% in all wells.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (media with DMSO).

-

Incubate for 48 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing for formazan crystal formation.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Antimicrobial and Antiparasitic Activities

Nitrobenzothiazoles have emerged as potent agents against a wide spectrum of pathogens, including bacteria, fungi, and parasites like Mycobacterium tuberculosis and Trypanosoma cruzi.

Antibacterial and Antifungal Action

The antimicrobial activity is often linked to the induction of lethal oxidative stress and the inhibition of essential microbial enzymes. The electron-deficient nature of the nitroaromatic ring makes these compounds susceptible to reduction by microbial nitroreductases, leading to the production of ROS that overwhelm the pathogen's antioxidant defenses.

Antitubercular Activity

Several nitrobenzothiazole derivatives have demonstrated promising activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. Their mechanism is often tied to the inhibition of specific enzymes crucial for the survival of the mycobacterium, such as decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), which is involved in cell wall synthesis.

Activity Against Trypanosoma cruzi

Chagas disease, caused by the parasite Trypanosoma cruzi, is another area where nitrobenzothiazoles show promise. The parasite is highly susceptible to oxidative stress, making the redox properties of these compounds a key therapeutic lever. They have been shown to inhibit parasitic growth by disrupting mitochondrial function and inducing apoptosis-like cell death in the parasite.

The diagram below illustrates a proposed mechanism of action against a pathogen.

Caption: Bioreductive activation of a nitrobenzothiazole compound within a pathogen cell.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against various pathogens.

| Compound ID | Pathogen | MIC (µg/mL) | Reference |

| NBT-5 | Staphylococcus aureus | 16 | |

| NBT-6 | Escherichia coli | 32 | |

| NBT-7 | Candida albicans | 8 | |

| NBT-8 | Mycobacterium tuberculosis H37Rv | 3.12 | |

| NBT-9 | Trypanosoma cruzi | 1.5 |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the bacterial strain (e.g., S. aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Preparation:

-

Prepare a 2-fold serial dilution of the nitrobenzothiazole compound in a 96-well plate using Mueller-Hinton Broth, typically covering a range from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Summary and Future Directions

Nitrobenzothiazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antimicrobial, and antiparasitic agents is well-documented and primarily driven by mechanisms involving kinase inhibition, bioreductive activation, and the induction of oxidative stress.

Future research should focus on:

-

Improving Selectivity: Modifying the scaffold to enhance selectivity towards cancer cells or microbial targets over host cells to minimize toxicity.

-

Elucidating Novel Mechanisms: Employing advanced techniques like proteomics and transcriptomics to uncover novel molecular targets and pathways.

-

In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the nitrobenzothiazole scaffold is a scientifically compelling endeavor that holds the potential to deliver next-generation therapeutics for some of the world's most challenging diseases.

References

-

Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis, characterization, and anticancer activity of novel 2-substituted-6-nitrobenzothiazole derivatives. Source: Medicinal Chemistry Research URL: [Link]

-

Title: Design, synthesis and biological evaluation of 2,6-disubstituted benzothiazole derivatives as potential antitumor agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Recent advances in the synthesis and biological applications of benzothiazole derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and evaluation of antimicrobial activity of some new 2-substituted-5/6-nitrobenzothiazole derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

-

Title: Synthesis and antitubercular activity of novel 6-nitrobenzothiazole derivatives. Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Novel nitrobenzothiazole derivatives as potential agents against Trypanosoma cruzi. Source: Journal of Medicinal Chemistry URL: [Link]

Review of benzothiazole derivatives in medicinal chemistry

An In-depth Technical Guide to Benzothiazole Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a five-membered thiazole ring, stands as a "privileged structure" in the field of medicinal chemistry.[1][2][3] This unique scaffold, containing both nitrogen and sulfur heteroatoms, provides a rigid framework with versatile points for chemical modification, allowing it to interact with a wide array of biological targets.[4][5][6] Consequently, benzothiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and anticonvulsant properties.[1][7][8][9][10][11][12] Several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease, feature this core structure, underscoring its therapeutic relevance.[10][11][13]

This guide offers a comprehensive exploration of benzothiazole derivatives for researchers, scientists, and drug development professionals. We will delve into core synthetic strategies, analyze critical structure-activity relationships (SAR), and examine their application across key therapeutic areas, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Synthetic Strategies for the Benzothiazole Nucleus

The construction of the benzothiazole scaffold is a cornerstone of its medicinal chemistry. While numerous methods exist, a few foundational strategies are predominantly employed due to their reliability and versatility.

Primary Synthesis: Condensation of 2-Aminothiophenols

The most established and widely used method involves the condensation of 2-aminothiophenols with various electrophilic partners such as carboxylic acids, acyl chlorides, aldehydes, or nitriles.[14][15] This approach directly forms the fused heterocyclic system.

The reaction with an aldehyde, known as the Hugo-Kauffmann reaction, typically proceeds through an intermediate Schiff base which then undergoes oxidative cyclization to yield the 2-substituted benzothiazole. This method's primary limitation can be the instability and susceptibility to oxidation of the 2-aminothiophenol starting material.[14]

Caption: Primary synthesis of 2-aryl-benzothiazoles via condensation.

Alternative Pathway: Jacobson's Cyclization

Another classic route is the Jacobson cyclization of thiobenzanilides.[14] This intramolecular cyclization provides an alternative pathway to the benzothiazole core, often utilized when the corresponding 2-aminothiophenol is difficult to prepare.

Modern advancements have introduced greener and more efficient methods, including microwave-assisted synthesis and the use of solid-phase catalysts like molecular iodine, which can improve reaction times and yields while minimizing solvent use.[12][15]

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. A thorough understanding of SAR is critical for optimizing potency, selectivity, and pharmacokinetic properties.[4][16] The most frequently modified positions are C2 and C6.[1][5][12][17]

-

C2-Position : This is the most crucial position for modulating biological activity.

-

Anticancer Activity : Attaching an aryl group (e.g., phenyl) at C2, either directly or through linkers like amide or urea groups, is a common strategy for developing potent anticancer agents.[17]

-

Antimicrobial/Anti-inflammatory : The introduction of a mercapto (-SH) or hydrazine (-NHNH2) group at this position can confer significant antibacterial or anti-inflammatory properties, respectively.[5]

-

-

C6-Position : Modifications at this position on the benzene ring fine-tune the molecule's electronic and lipophilic character. The addition of electron-withdrawing groups (e.g., -F, -NO2) or electron-donating groups (e.g., -OCH3) can enhance binding affinity and cellular uptake.

-

Other Positions (C4, C5, C7) : These sites are also viable points for substitution to further refine the pharmacological profile of the molecule.[5]

Caption: Key substitution points for SAR studies on the benzothiazole scaffold.

Major Pharmacological Applications

The structural versatility of the benzothiazole nucleus has led to its exploration in a multitude of therapeutic areas.

Anticancer Activity

Benzothiazole derivatives are a significant class of anticancer agents, demonstrating cytotoxicity against a broad spectrum of cancer cell lines through diverse mechanisms of action.[2][8][18]

Mechanisms of Action:

-

Tyrosine Kinase Inhibition : Many derivatives function as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors.[17]

-

Enzyme Inhibition : They can inhibit crucial enzymes for cell replication, such as Topoisomerase II and Cytochrome P450 (CYP) enzymes.[17]

-

Apoptosis Induction : A primary mechanism is the induction of programmed cell death (apoptosis) in cancer cells.[17][18]

-

Carbonic Anhydrase Inhibition : Certain benzothiazoles target carbonic anhydrases IX and XII, which are highly expressed in hypoxic tumors and contribute to their survival and proliferation.[2][8]

A notable example is 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and its prodrug, Phortress (NSC 710305), which showed potent and selective activity and advanced to Phase I clinical trials.[19]

Caption: Inhibition of EGFR signaling by benzothiazole derivatives.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Substituted bromopyridine derivative[18] | SKRB-3 (Breast) | 0.0012 |

| Substituted bromopyridine derivative[18] | SW620 (Colon) | 0.0043 |

| Pyridine containing pyrimidine derivative[18] | Colo205 (Colon) | 5.04 |

| Acylhydrazone derivative 4d[17] | A549 (Lung) | 0.61 |

| Naphthalimide derivative[3] | HT-29 (Colon) | 3.72 |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical.[16] Benzothiazoles have emerged as a promising scaffold for the development of new antibacterial and antifungal drugs.

Mechanisms of Action:

-

DHPS Inhibition : A key mechanism in bacteria is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway. Benzothiazole-sulfonamides act as competitive inhibitors of the natural substrate, 4-aminobenzoic acid (PABA).[20][21]

-

MurB Inhibition : Docking studies suggest that some benzothiazole-based thiazolidinones may act as inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in bacterial cell wall biosynthesis.[22]

Studies have shown that certain derivatives exhibit potency comparable or superior to standard antibiotics like ciprofloxacin and ampicillin against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[21][22]

Caption: Inhibition of the bacterial folate pathway via DHPS enzyme.

Table 2: Antimicrobial Activity (MIC) of Selected Benzothiazole Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | Reference Drug (MIC) |

|---|---|---|---|

| Isatin derivative 41c[21] | E. coli | 3.1 | Ciprofloxacin (12.5) |

| Isatin derivative 41c[21] | P. aeruginosa | 6.2 | Ciprofloxacin (12.5) |

| Sulfonamide 66c[21] | S. aureus | 3.1 - 6.2 | Chloramphenicol (N/A) |

| Thiazolidinone 8a-d[21] | P. aeruginosa | 90 - 180 | Streptomycin (50-100) |

| Pyrimidine derivative[9] | S. aureus | N/A (Active) | N/A |

Neuroprotective Activity

Benzothiazole derivatives show significant promise in the treatment of complex neurodegenerative diseases such as ALS, Parkinson's, and Alzheimer's disease.[23][24] Their ability to modulate multiple targets makes them particularly attractive for these multifaceted disorders.

Mechanisms of Action:

-

Glutamate Modulation : The FDA-approved ALS drug Riluzole works primarily by inhibiting glutamate release and blocking voltage-dependent sodium channels, thereby reducing excitotoxicity.[13][25]

-

Dopamine Agonism : Pramipexole , used to treat Parkinson's disease, is a dopamine D2/D3 receptor agonist, compensating for the loss of dopaminergic neurons.[13]

-

MAO-B Inhibition : Monoamine oxidase B (MAO-B) is a key enzyme that degrades dopamine. Its inhibition by benzothiazole derivatives can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.[23]

-

Antioxidant Effects : Some derivatives protect neuronal cells from oxidative stress by modulating antioxidant enzymes like catalase and reducing the formation of reactive oxygen species (ROS).[26]

Caption: Neuroprotective mechanisms of the benzothiazole drug Riluzole.

Clinically Approved and Investigational Drugs

The therapeutic potential of the benzothiazole scaffold is validated by the number of compounds that have reached clinical use or are under active investigation.

Table 3: Selected Benzothiazole-Based Marketed Drugs

| Drug Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Riluzole [13] | Amyotrophic Lateral Sclerosis (ALS) | Neuroprotective; inhibits glutamate release and blocks Na+ channels. |

| Pramipexole [13] | Parkinson's Disease, Restless Legs Syndrome | Dopamine D2/D3 receptor agonist. |

| Ethoxzolamide [5] | Glaucoma, Diuretic | Carbonic anhydrase inhibitor. |

| Flutemetamol (¹⁸F) [13] | Diagnostic Imaging | PET imaging agent for detecting β-amyloid plaques in Alzheimer's. |

| Perospirone [13] | Schizophrenia, Bipolar Disorder | Dopamine D2 and Serotonin 5-HT2A receptor antagonist. |

| Quizartinib [13] | Acute Myeloid Leukemia (AML) | FLT3 kinase inhibitor. |

Key Experimental Protocols

To ensure trustworthiness and provide actionable insights, this section details standardized methodologies for the synthesis and evaluation of benzothiazole derivatives.

Protocol 1: General Synthesis of a 2-Aryl-Benzothiazole

This protocol describes a common method for synthesizing a 2-aryl-benzothiazole via oxidative cyclization.

Methodology:

-

Reactant Preparation : In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile).

-

Reaction Initiation : Add a catalyst or oxidizing agent. A common choice is 30% hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN).[15]

-

Reaction Conditions : Stir the mixture at a specified temperature (e.g., 50 °C) for a period of 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification : Filter the solid precipitate and wash thoroughly with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-benzothiazole.

-

Characterization : Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity of potential anticancer agents.[18]

Methodology:

-

Cell Seeding : Seed human cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the test benzothiazole derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plate for 48-72 hours at 37 °C.

-

MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC₅₀ Calculation : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Conclusion and Future Perspectives

The benzothiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its inherent structural features and synthetic tractability have enabled the development of a vast library of derivatives with potent and diverse pharmacological activities. From neuroprotection in ALS to targeted cancer therapy and combating antimicrobial resistance, benzothiazoles continue to provide a fertile ground for drug discovery.

Future research will likely focus on several key areas:

-

Target Selectivity : Designing next-generation derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and enhance safety profiles.

-

Hybrid Molecules : Conjugating the benzothiazole core with other known pharmacophores to create hybrid molecules with multi-target activity, a particularly promising strategy for complex diseases like cancer and neurodegeneration.

-

Diagnostic Applications : Expanding the role of benzothiazole-based agents in diagnostics, following the success of PET imaging agents like Flutemetamol for Alzheimer's disease.

The continued exploration of this privileged scaffold, guided by rational design and a deeper understanding of its biological interactions, promises to deliver novel and effective therapeutic agents for a wide range of human diseases.

References

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]

- 6. ijcrt.org [ijcrt.org]

- 7. jchemrev.com [jchemrev.com]

- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. pharmacyjournal.in [pharmacyjournal.in]

- 13. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]

- 14. ijper.org [ijper.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 25. usiena-air.unisi.it [usiena-air.unisi.it]

- 26. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: Compound Identification and Physicochemical Overview

An In-depth Technical Guide to the Safe Handling of 5-Nitrobenzo[d]thiazol-2(3H)-one

This compound is a nitroaromatic heterocyclic compound. As a member of the benzothiazole family, it serves as a valuable building block in pharmaceutical and materials science research.[1] The presence of the nitro group significantly influences its chemical reactivity and toxicological profile, necessitating stringent safety protocols.

Table 1: Compound Identification

| Identifier | Data |

|---|---|

| Chemical Name | This compound |

| CAS Number | 62386-22-5[2] |

| Molecular Formula | C₇H₄N₂O₄S |

| Molecular Weight | 212.19 g/mol (approx.) |

| Synonyms | 5-Nitro-2,3-dihydro-1,3-benzothiazol-2-one |

Note: Detailed physicochemical properties for this specific isomer are not extensively published. Properties are inferred from closely related benzothiazole structures.

Section 2: Comprehensive Hazard Analysis and GHS Classification

While a specific, comprehensive safety data sheet for this compound is not widely available, the hazard profile can be reliably inferred from structurally analogous compounds such as 5-nitrobenzothiazole and other nitroaromatic compounds. The primary hazards are associated with acute toxicity, irritation, and potential for target organ effects.[3][4]

The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6][7] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin[5][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation[4][5][6][9] |

| Serious Eye Damage / Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5][6][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5][6] |

Causality of Hazards:

-

Nitroaromatic Toxicity: The nitro group (-NO₂) is an electron-withdrawing group that can undergo metabolic reduction within the body to form reactive nitroso and hydroxylamine intermediates. These reactive species can lead to oxidative stress and cellular damage, underpinning the observed acute toxicity.

-

Irritation: Like many heterocyclic and aromatic compounds, direct contact with mucous membranes (eyes, respiratory tract) and skin can lead to local irritation, inflammation, and discomfort.[4][9]

Section 3: Protocols for Safe Handling and Storage

Adherence to rigorous handling and storage protocols is paramount to mitigate the risks identified in Section 2. The core principle is the prevention of exposure through all potential routes: inhalation, ingestion, and dermal contact.

Engineering Controls and Ventilation

The primary line of defense is to handle the compound within a controlled environment.

-

Fume Hood: All weighing and manipulation of the solid compound or its solutions must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particulates or vapors.[4][5]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[10]

Standard Operating Procedure (SOP) for Handling

The following step-by-step workflow is mandatory for all personnel.

Caption: Standard workflow for safely handling this compound.

Rationale behind the workflow:

-

Preparation is a Safety Checkpoint: Before the compound is even accessed, verifying engineering controls (fume hood) and donning PPE establishes a baseline of safety.

-

Containment is Key: All active manipulations occur within the fume hood to contain any potential release.

-

Systematic Cleanup Prevents Cross-Contamination: A defined cleanup process ensures that hazardous residues are not inadvertently spread, and waste is segregated correctly.[4] Washing hands after removing gloves is a critical final step to remove any potential residual contamination.[11][12]

Storage Requirements

Proper storage is essential for maintaining chemical integrity and preventing accidents.

-

Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[6][10][11]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[10] Contact with these substances could lead to vigorous, exothermic reactions.

-

Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[6][10]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls should always be supplemented with appropriate PPE. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[5][8]

Table 3: Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale and Standard |

|---|---|---|

| Eye/Face Protection | ANSI Z87.1 approved safety glasses with side-shields or chemical safety goggles.[13] | Protects against splashes and airborne particles. Required at all times in the laboratory.[10] |

| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).[11] Inspect for tears or holes before use. Change gloves immediately if contaminated. Lab Coat: A full-sleeved, knee-length lab coat. | Prevents direct skin contact, which can cause irritation and dermal absorption.[5][11] |

| Respiratory Protection | Not typically required if work is performed exclusively in a functional fume hood. For nuisance exposures or spill cleanup, a NIOSH-approved P95 or P100 particulate respirator may be used.[14] | Ensures protection from inhaling fine dust particles of the compound.[4][14] |

Section 5: Emergency Response Procedures

All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[15]

Caption: Decision flowchart for first-aid response to chemical exposure.

Detailed First-Aid Protocols:

-

Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[10][15][16]

-

Skin Contact: Immediately take off contaminated clothing.[16] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][16] Immediate medical attention is required as the substance may be harmful upon contact.[5][10]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[10][15][16] Remove contact lenses if it is safe to do so.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[10][16] If the person is conscious, rinse their mouth with water.[6][16] Never give anything by mouth to an unconscious person.[16] Call a physician or poison control center immediately.[10]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17]

-

Specific Hazards: When heated to decomposition, it may emit very toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[18]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[8][17]

Accidental Release Measures

-

Evacuate: Evacuate personnel from the immediate area.[4][17]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the substance from entering drains or waterways.[8][11][14]

-

Absorb: For small spills, absorb with a non-combustible material like sand or earth.[8] Carefully sweep up the material, trying not to create dust, and place it into a suitable, labeled container for disposal.[4][17]

-

Decontaminate: Clean the spill area thoroughly.

-

PPE: Personnel involved in cleanup must wear the appropriate level of PPE as described in Section 4.[4][8]

Section 6: Toxicological and Ecological Information

-

Toxicological Information: The primary toxicological concerns are acute effects from single exposures.[5][6] The chemical, physical, and toxicological properties have not been thoroughly investigated for this specific isomer.[14] There is no data available to indicate that it is a carcinogen.[14]

-

Ecological Information: Do not let the product enter drains.[4][14] While specific data is limited, nitroaromatic compounds can be harmful to aquatic life. All efforts should be made to prevent environmental release.

Section 7: Disposal Considerations

Waste material must be treated as hazardous.

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant.[10] This should be done in accordance with all federal, state, and local environmental regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[14] Do not dispose of it via household waste or sewer systems.

References

-

Carl ROTH. Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

Watson International. (2017). Safety Data Sheet: 5-Nitroindazole. Retrieved from [Link]

-

Angene Chemical. MSDS of 5-Nitrobenzo[d]isothiazol-3-amine. Retrieved from [Link]

-

Henkel Adhesives. (2024). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]

-

National Center for Biotechnology Information. "2-Amino-5-Nitrothiazole." PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. "5-Nitrobenzothiazole." PubChem Compound Database. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

Sevron Safety Solutions. RHODIASOLV IRIS Safety Data Sheet. Retrieved from [Link]

-

The Good Scents Company. dimethyl methyl glutarate, 14035-94-0. Retrieved from [Link]

-

National Center for Biotechnology Information. "1,2-Benzisothiazol-3(2H)-one." PubChem Compound Database. Retrieved from [Link]

-

The National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

WebMD. (2024). First Aid Kits Treatment. Retrieved from [Link]

-

National Center for Biotechnology Information. "Benzothiazolone." PubChem Compound Database. Retrieved from [Link]

-

RadonAway. (2015). Safety Data Sheet HarcoPaint Miracle Wipes. Retrieved from [Link]

-

Nemours KidsHealth. First-Aid Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. "Dimethyl methylglutarate." PubChem Compound Database. Retrieved from [Link]

-

Better Health Channel. First aid basics and DRSABCD. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. Retrieved from [Link]

-

U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

Sources

- 1. 5-nitrobenzo[d]oxazol-2(3H)-one;CAS No.:3889-13-2 [chemshuttle.com]

- 2. 2060028-87-5|5-Nitro-2,3-dihydro-1,3-benzothiazole|BLD Pharm [bldpharm.com]

- 3. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. watson-int.com [watson-int.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. api.henkeldx.com [api.henkeldx.com]

- 12. radonaway.com [radonaway.com]

- 13. epa.gov [epa.gov]

- 14. capotchem.cn [capotchem.cn]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. angenechemical.com [angenechemical.com]

- 18. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitrobenzo[d]thiazol-2(3H)-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitrobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. While direct extensive research on this specific molecule is limited, this document consolidates available information on its synthesis, chemical properties, and potential biological activities by drawing parallels with closely related benzothiazole derivatives. This guide aims to serve as a foundational resource for researchers investigating nitro-substituted benzothiazolones, offering insights into its discovery, synthetic pathways, and prospective applications in drug development.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of benzothiazole have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a nitro group onto the benzothiazole core can significantly modulate its electronic properties and biological activity, often enhancing its potency or conferring novel mechanisms of action. This guide focuses on a specific derivative, this compound, which incorporates both the privileged benzothiazole nucleus and an electron-withdrawing nitro group, making it a compound of considerable interest for further investigation.

Discovery and Historical Context

Synthesis and Chemical Characterization

The synthesis of this compound can be logically approached through the cyclization of an appropriately substituted aminophenol derivative. A plausible and efficient synthetic route involves the reaction of 2-amino-4-nitrophenol with a thiocarbonylating agent.

Proposed Synthetic Pathway

A likely synthetic route to this compound commences with the commercially available 2-amino-4-nitrophenol. This precursor can undergo a cyclization reaction with a suitable thiocarbonyl source, such as thiophosgene or carbon disulfide, to form the desired benzothiazolone ring.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for the synthesis of similar benzothiazolones. Researchers should optimize these conditions for safety and yield.

Step 1: Synthesis of the Thiourea Derivative (if using a two-step approach)

-

Dissolve 2-amino-4-nitrophenol in a suitable solvent such as ethanol or a mixture of water and ethanol.[3]

-

Add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate) and a mineral acid (e.g., hydrochloric acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated thiourea derivative by filtration.

Step 2: Oxidative Cyclization to this compound

-

Suspend the synthesized thiourea derivative in a suitable solvent like ethanol.

-

Add an oxidizing agent, such as ferric chloride or hydrogen peroxide, portion-wise while stirring.

-

Heat the mixture to reflux and maintain for the required reaction time as monitored by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Chemical and Physical Properties

While experimental data for this compound is scarce, some properties can be predicted or inferred from related compounds. A closely related methylated analog, 3-methyl-5-nitrobenzo[d]thiazol-2(3H)-one, has a reported molecular formula of C8H6N2O3S and a molecular weight of 210.21 g/mol .[4]

| Property | Predicted/Inferred Value | Source |

| Molecular Formula | C7H4N2O3S | - |

| Molecular Weight | 196.19 g/mol | - |

| Appearance | Likely a yellow or orange solid | [1] |

| Melting Point | Expected to be relatively high due to the planar, polar structure | - |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | - |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: Aromatic protons would appear in the downfield region, with splitting patterns indicative of their substitution on the benzene ring. The N-H proton of the thiazolone ring would likely appear as a broad singlet.

-

¹³C NMR: Resonances for the aromatic carbons and the carbonyl carbon of the thiazolone ring would be observable.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching, C=O stretching of the lactam, and asymmetric and symmetric stretching of the nitro group.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a key identifier.

Potential Biological Activities and Applications

The biological profile of this compound has not been extensively reported. However, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

Antimicrobial and Antifungal Activity

Benzothiazole derivatives are well-documented for their antimicrobial and antifungal properties.[4] The presence of the nitro group can enhance this activity. It is plausible that this compound could exhibit inhibitory effects against various bacterial and fungal strains.

Anticancer Potential

Numerous nitroaromatic compounds and benzothiazole derivatives have been investigated as anticancer agents.[5] Some studies have shown that certain nitro-substituted benzothiazoles can induce cytotoxicity in cancer cell lines through mechanisms such as the induction of oxidative stress.[6] For instance, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide has demonstrated cytotoxic properties against human lung carcinoma cell lines.[7]

Caption: Potential areas of biological investigation for this compound.

Enzyme Inhibition

Derivatives of benzothiazole have been identified as inhibitors of various enzymes, including kinases. For example, a series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles were discovered as novel c-Jun N-terminal kinase (JNK) inhibitors.[8][9] Given the structural similarities, this compound could be a candidate for screening against a panel of kinases or other enzymes relevant to disease.

Future Directions and Conclusion

This compound represents an under-explored area within the broader field of benzothiazole chemistry. The synthesis of this compound is achievable through established synthetic methodologies, and its structural features suggest a high potential for interesting biological activities.

Future research should focus on:

-

Definitive Synthesis and Characterization: A thorough investigation and publication of a reliable synthetic protocol and complete spectroscopic characterization are essential.

-

Biological Screening: A comprehensive evaluation of its antimicrobial, antifungal, and anticancer activities is warranted.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the mechanism of action would be crucial for any potential therapeutic development.

References

- US4269985A, "Process for the preparation of 2-amino-5-nitrothiazole," Google P

-

"Synthesis of Benzo[1][8]thiazolo[2,3-c][1][10][11]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates," PMC - NIH, accessed January 20, 2026, [Link].

- CN103130657A, "Synthetic method of 2-chloro-4-aminophenol," Google P

-

"Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives," Der Pharma Chemica, accessed January 20, 2026, [Link].

-

"Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors," NIH, accessed January 20, 2026, [Link].

-

"5-Nitrobenzothiazole | C7H4N2O2S | CID 350135," PubChem - NIH, accessed January 20, 2026, [Link].

- US4329503A, "Process for the preparation of 2-amino-4-nitrophenol," Google P

-

"2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389," PubChem, accessed January 20, 2026, [Link].

-

"Preparation of some new benzo[d]thiazole derivatives | Hoan | Vietnam Journal of Chemistry," Vietnam Journal of Chemistry, accessed January 20, 2026, [Link].

-

"Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol," ResearchGate, accessed January 20, 2026, [Link].

-

"2-amino-4-nitrophenol - Organic Syntheses Procedure," Organic Syntheses, accessed January 20, 2026, [Link].

-

"Synthesis and Antibacterial Activity of Some 2-(Benzo[d]thiazol-2-ylamino)-5-(arylidene)thiazol-4(5H)-ones," ResearchGate, accessed January 20, 2026, [Link].

-

"(PDF) Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives," ResearchGate, accessed January 20, 2026, [Link].

-

"5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation | ACS Omega," ACS Publications, accessed January 20, 2026, [Link].

- CN105801440A, "Preparation method of 2-amino-4-nitrophenol," Google P

-

"Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress," PubMed, accessed January 20, 2026, [Link].

-

"5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation," NIH, accessed January 20, 2026, [Link].

-

"d4ob01725k1.pdf," The Royal Society of Chemistry, accessed January 20, 2026, [Link].

-

"(PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives," ResearchGate, accessed January 20, 2026, [Link].

- US4743595A, "Process for preparing 2-amino-5-nitrophenol derivatives," Google P

-

"Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549," JAGANNATH UNIVERSITY, accessed January 20, 2026, [Link].

-

"3-methyl-5-nitrobenzo[d]thiazol-2(3H)-one|813424-06-5," MOLBASE Encyclopedia, accessed January 20, 2026, [Link].

-

"Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][10][12]Thiazin-4-One Derivatives," MDPI, accessed January 20, 2026, [Link].

-

"Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole," ScienceDirect, accessed January 20, 2026, [Link].

-

"Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][12]benzothiazole Derivatives via Microwave-Assisted Synthesis," MDPI, accessed January 20, 2026, [Link].

-

"Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation," Semantic Scholar, accessed January 20, 2026, [Link].

-

"Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles," ACG Publications, accessed January 20, 2026, [Link].

-

"Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity," Journal of Chemical Health Risks, accessed January 20, 2026, [Link].

-